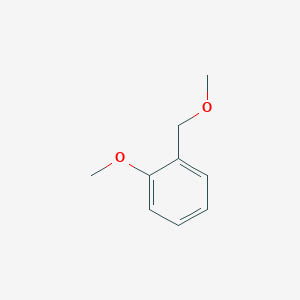

1-Methoxy-2-(methoxymethyl)benzene

描述

Contextualization within Aromatic Ether Chemistry

Aromatic ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring. The methoxy (B1213986) group (-OCH₃) in 1-Methoxy-2-(methoxymethyl)benzene is an electron-donating group when in the ortho or para position on a benzene (B151609) ring. wikipedia.org This electronic effect influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The presence of the additional methoxymethyl (-CH₂OCH₃) group at the ortho position introduces further steric and electronic complexities that can be exploited in targeted chemical syntheses. nih.govwikipedia.org

Significance in Synthetic Organic Chemistry

The primary significance of this compound lies in its role as a versatile building block. smolecule.com It serves as a precursor in the synthesis of various organic molecules, including macrocyclic compounds like crown ethers, which are known for their ability to selectively bind with cations. smolecule.com The specific arrangement of its functional groups allows for controlled modifications and elaborations, making it a key intermediate in multi-step synthetic pathways. smolecule.com

Overview of Structural Features Relevant to Reactivity

The reactivity of this compound is governed by several key structural features:

The Aromatic Ring: The benzene core provides a stable platform for various substitution reactions.

The Methoxy Group: As an activating group, it directs incoming electrophiles primarily to the para position due to steric hindrance at the adjacent ortho positions.

The Methoxymethyl Group: This benzylic ether moiety offers a site for different chemical transformations, including cleavage or modification, which can be a strategic step in a synthetic sequence.

These features collectively define the chemical personality of the molecule and its utility in the hands of a synthetic chemist.

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-2-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGPNVIJJAUGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300606 | |

| Record name | toluene, o,|A-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21998-86-7 | |

| Record name | Toluene,.alpha.-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | toluene, o,|A-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The physical and chemical properties of 1-Methoxy-2-(methoxymethyl)benzene are essential for its handling, purification, and use in reactions. These properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 21998-86-7 nih.govsmolecule.com |

| Molecular Formula | C₉H₁₂O₂ nih.govsmolecule.com |

| Molecular Weight | 152.19 g/mol nih.govsmolecule.com |

| SMILES | COCC1=CC=CC=C1OC nih.govsmolecule.com |

| InChI Key | BEGPNVIJJAUGMG-UHFFFAOYSA-N nih.govsmolecule.com |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| XLogP3 | 1.7 nih.gov |

| Topological Polar Surface Area | 18.5 Ų nih.gov |

| Heavy Atom Count | 11 nih.gov |

| Covalently-Bonded Unit Count | 1 nih.gov |

Chemical Reactivity and Mechanistic Investigations

Characterization of Electrophilic and Nucleophilic Sites

1-Methoxy-2-(methoxymethyl)benzene possesses distinct regions of high and low electron density, which define its electrophilic and nucleophilic character. The molecule's reactivity is largely governed by the interplay of the methoxy (B1213986) and methoxymethyl substituents on the aromatic ring.

The oxygen atoms of both the methoxy and methoxymethyl groups are nucleophilic sites due to the presence of lone pairs of electrons. These sites can interact with electrophiles. The benzene (B151609) ring itself is also nucleophilic, a common characteristic of aromatic compounds, making it susceptible to attack by electrophiles in electrophilic aromatic substitution reactions. youtube.commsu.edu The electron-donating nature of the methoxy group, through resonance, and the methoxymethyl group, through induction, further enhances the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. libretexts.orgyoutube.com

Conversely, the electrophilic sites of the molecule are the carbon atoms. The carbon atom of the methoxymethyl group is a potential electrophilic center, particularly if the ether linkage is cleaved. The aromatic carbon atoms can also act as electrophilic sites under certain conditions, such as in nucleophilic aromatic substitution, although this is less common for benzene rings without strong electron-withdrawing groups. masterorganicchemistry.com Molecular orbital calculations can predict the most likely sites for nucleophilic and electrophilic attack. The highest occupied molecular orbital (HOMO) indicates the most nucleophilic site, while the lowest unoccupied molecular orbital (LUMO) reveals the most electrophilic site. youtube.com

Substitution Reactions

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions involving this compound can occur at either the aromatic ring or the methoxymethyl side chain. Nucleophilic aromatic substitution on the benzene ring is generally difficult due to the high electron density of the ring. doubtnut.com However, such reactions can proceed under harsh conditions or if the ring is activated by strongly electron-withdrawing groups. libretexts.org More commonly, nucleophilic substitution will occur at the benzylic carbon of the methoxymethyl group.

SN1 and SN2 Mechanistic Considerations in Related Systems

The substitution at the benzylic carbon of the methoxymethyl group can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile and leaving group. stackexchange.commasterorganicchemistry.com

SN1 Mechanism: An SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.combyjus.com In the case of a benzyl (B1604629) ether, cleavage of the C-O bond would lead to a benzyl carbocation. Benzyl carbocations are relatively stable due to resonance delocalization of the positive charge into the benzene ring. Therefore, in the presence of a good leaving group and a polar, protic solvent, an SN1 mechanism is plausible. stackexchange.com

SN2 Mechanism: An SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comulethbridge.ca This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance. ulethbridge.ca For primary benzylic systems like the methoxymethyl group, the SN2 pathway is often preferred, especially with strong, unhindered nucleophiles and in polar, aprotic solvents. youtube.com For instance, the synthesis of benzyl ethers is often achieved via a Williamson ether synthesis, which is a classic example of an SN2 reaction. youtube.com

| Mechanism | Substrate Structure | Nucleophile | Solvent | Leaving Group | Intermediate | Stereochemistry |

| SN1 | Tertiary > Secondary > Primary | Weak | Polar Protic | Good | Carbocation | Racemization |

| SN2 | Primary > Secondary > Tertiary | Strong | Polar Aprotic | Good | None (Transition State) | Inversion |

Benzyne (B1209423) Intermediate Pathways in Aromatic Substitution

Under conditions of a very strong base, such as sodium amide (NaNH2), nucleophilic aromatic substitution can occur via a benzyne intermediate. libretexts.orgmakingmolecules.com This elimination-addition mechanism involves the deprotonation of a hydrogen atom ortho to a leaving group, followed by the elimination of the leaving group to form a highly reactive benzyne intermediate, which contains a triple bond within the aromatic ring. makingmolecules.com The nucleophile then attacks one of the carbons of the triple bond. youtube.com

In the context of a methoxy-substituted benzene ring, the position of the methoxy group can influence the regioselectivity of the nucleophilic attack on the benzyne intermediate. The inductive and resonance effects of the methoxy group can stabilize or destabilize the potential carbanionic intermediates formed after the nucleophile adds to the benzyne. chemicalforums.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.comlibretexts.org The substituents on the benzene ring play a crucial role in determining both the rate of the reaction and the position of the incoming electrophile. libretexts.org

Regioselectivity Directing Effects of Substituents

Both the methoxy and methoxymethyl groups on this compound influence the regioselectivity of electrophilic aromatic substitution.

Methoxy Group (-OCH3): The methoxy group is a strong activating group and an ortho-, para-director. libretexts.orglibretexts.org The oxygen atom can donate a lone pair of electrons to the benzene ring through resonance, which stabilizes the arenium ion intermediate formed during the substitution. This stabilization is most effective when the electrophile attacks the ortho or para positions. youtube.com The inductive effect of the electronegative oxygen atom withdraws electron density, but the resonance effect is dominant. chegg.com

Methoxymethyl Group (-CH2OCH3): The methoxymethyl group is generally considered a weak activating group and is also an ortho-, para-director. acs.orgacs.org Its activating nature stems from the inductive effect of the alkyl group.

In this compound, the directing effects of both groups must be considered. The powerful ortho-, para-directing effect of the methoxy group will be the dominant influence. The possible positions for electrophilic attack are C4 and C6 (para and ortho to the methoxy group, respectively). The C3 and C5 positions are meta to the methoxy group and are therefore disfavored. Steric hindrance from the adjacent methoxymethyl group may reduce the likelihood of attack at the C3 position, and the C6 position might also experience some steric hindrance. Therefore, the major product of an electrophilic aromatic substitution reaction on this compound is likely to be the one where the electrophile adds to the C4 position (para to the methoxy group and meta to the methoxymethyl group).

Oxidation Reactions

Conversion of Methoxy Groups to Aldehydes or Acids

Research on related methoxy-substituted benzenes has shown that they can be oxidized to p-benzoquinones in high yields using hydrogen peroxide in formic acid. oup.com For instance, 1,3,5-trimethoxybenzene (B48636) is oxidized to 2,6-dimethoxy-p-benzoquinone. oup.com The presence of electron-withdrawing groups tends to shift the product selectivity from quinones to phenols. oup.com

The conversion of an aldehyde to a carboxylic acid is a common transformation in organic synthesis and can be achieved using a variety of oxidizing agents. organic-chemistry.orgnih.govchemguide.co.uk Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in sulfuric acid (Jones reagent), and Tollens' reagent. chemguide.co.uklibretexts.org The choice of reagent depends on the presence of other functional groups in the molecule. For instance, manganese dioxide in acetone (B3395972) can selectively oxidize benzylic and allylic alcohols without affecting other alcohols in the molecule. youtube.com

Oxidative Cleavage Pathways

The benzene ring of this compound is susceptible to oxidative cleavage under harsh reaction conditions, leading to the formation of smaller, non-aromatic molecules. Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds, and in the case of aromatic systems, it can lead to ring opening. masterorganicchemistry.commasterorganicchemistry.com

Studies on the ozonolysis of lignin (B12514952) model compounds, such as 1,2-dimethoxybenzene (B1683551) (veratrole), in aqueous solution have shown that the reaction proceeds through the formation of hydroxylated products and muconic acid derivatives, consistent with the Criegee mechanism. nih.gov The reaction is complex, involving hydroxyl radicals, singlet oxygen, and superoxide (B77818) radicals as intermediates. nih.gov For 1,2-dimethoxybenzene, the attack of ozone on the aromatic ring leads to the formation of various products, indicating cleavage of the ring. ncert.nic.in Similarly, the ozonolysis of o-xylene (B151617), another 1,2-disubstituted benzene derivative, yields a mixture of glyoxal, methylglyoxal, and diacetyl, demonstrating the cleavage of the aromatic ring. youtube.com

Based on these findings, the ozonolysis of this compound would be expected to yield a complex mixture of aliphatic carbonyl compounds resulting from the cleavage of the aromatic ring. The exact product distribution would depend on the reaction conditions and the work-up procedure (reductive or oxidative). masterorganicchemistry.com

Catalytic Oxidation Studies

Catalytic oxidation offers a more selective and environmentally friendly approach to the transformation of organic compounds. Vanadium-based catalysts, particularly V₂O₅ supported on TiO₂, have been extensively studied for the oxidation of aromatic hydrocarbons. These catalysts are known to be effective for the partial oxidation of o-xylene to phthalic anhydride. lehigh.educapes.gov.br The interaction between the vanadia and the titania support is crucial for the catalytic activity and selectivity. lehigh.edu

Ruthenium-catalyzed oxidations have also emerged as a versatile method for the transformation of aromatic compounds. Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent that can cleave aromatic rings under mild conditions. acs.org Ruthenium-catalyzed reactions can be directed towards specific products by careful choice of the catalyst and reaction conditions. For example, cationic ruthenium(II) complexes have been used for the chemo-, site-, and diastereoselective oxidative alkenylation of aromatic esters. acs.org Ruthenium-porphyrin complexes have been shown to catalyze the aerobic epoxidation of alkenes and the oxidation of cyclic ethers. researchgate.net In the context of this compound, a ruthenium-based catalytic system could potentially be employed for selective oxidation of either the side chain or the aromatic ring. Research on the ruthenium-ion-catalyzed oxidation of polyaromatic hydrocarbons has shown that the aromatic ring is oxidized in preference to the alkyl chain. researchgate.net

Reduction Reactions

Reduction of Bromomethyl Groups

While there is no specific literature on the reduction of bromomethyl derivatives of this compound, the reduction of benzylic halides is a well-established reaction in organic synthesis. These reductions can be achieved through various methods, including catalytic hydrogenation and the use of metal hydrides.

The reduction of nitro groups and aryl ketones to the corresponding amines and alkyls can be accomplished by catalytic hydrogenation (H₂ with a catalyst like Pd, Pt, or Ni) or with reducing metals in an acidic medium (e.g., Zn(Hg) and HCl, known as the Clemmensen reduction, or Fe/HCl). libretexts.org These methods are effective for converting electron-withdrawing groups into electron-donating groups. youtube.comlibretexts.org

For the specific reduction of a bromomethyl group, catalytic hydrogenation over a palladium catalyst is a common and effective method. This reaction proceeds via hydrogenolysis of the carbon-bromine bond. Alternatively, metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used. Sodium borohydride is a milder reducing agent and is often used for the chemoselective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters. beilstein-journals.org However, under certain conditions, NaBH₄ in methanol (B129727) has been shown to reduce both the keto and ester groups in 4-aryl-4-oxoesters. beilstein-journals.org Electrochemical methods have also been employed for the reduction of bromomethyl groups, leading to dehalogenated products, dimers, and ring-expanded products depending on the substrate and reaction conditions. researchgate.net

Deprotection and Functional Group Transformations

The strategic removal of protecting groups and subsequent functional group transformations are pivotal in the synthesis of more complex molecules from this compound. The two ether functionalities present in the molecule, an aryl methyl ether and a methoxymethyl (MOM) ether, exhibit different reactivities, allowing for selective manipulation.

The deprotection of this compound is a key step in generating precursors for the synthesis of benzocrown ethers. The primary target of deprotection is the methoxymethyl (MOM) ether, which is known to be labile under acidic conditions. Cleavage of this group from this compound yields 2-methoxybenzyl alcohol. Subsequent demethylation of the remaining aryl methyl ether would produce 1,2-bis(hydroxymethyl)benzene (also known as o-xylene-α,α'-diol or phthalyl alcohol). sigmaaldrich.comnih.gov This diol is a crucial building block for the synthesis of various crown ethers.

The synthesis of crown ethers from 1,2-bis(halomethyl)- or 1,2-bis(hydroxymethyl)-substituted aromatics is a well-established method. researchgate.net These precursors can undergo cyclocondensation reactions with oligoethylene glycols or their derivatives to form the macrocyclic polyether ring characteristic of crown ethers. libretexts.org For instance, new crown ethers have been synthesized by the reaction of 1,2-bis(2-hydroxybenzyl)benzene with oligoethylene glycol ditosylates. libretexts.org

While direct deprotection of both ether groups in this compound in a single step is possible under harsh conditions, a more controlled, stepwise approach is often preferred to maximize the yield of the desired diol precursor. A variety of reagents are known to cleave methoxymethyl ethers, including Lewis acids and strong protic acids. organic-chemistry.org The choice of reagent can influence the selectivity of the deprotection, particularly when other acid-sensitive groups are present in the molecule. nih.govacs.org

The general strategy for obtaining crown ether precursors from this compound is summarized in the following reaction scheme:

Scheme 1: Plausible Deprotection Pathway to Crown Ether Precursors

The cleavage of ethers typically proceeds via acid-catalyzed nucleophilic substitution, following either an SN1 or SN2 mechanism. wikipedia.orgmasterorganicchemistry.com The specific pathway is dependent on the structure of the ether and the stability of potential carbocation intermediates. libretexts.orgwikipedia.org

In the case of this compound, there are two distinct ether linkages to consider: the aryl methyl ether (Ar-O-CH₃) and the methoxymethyl ether (Ar-CH₂-O-CH₃).

Cleavage of the Methoxymethyl Ether: The methoxymethyl group is a primary ether. Under acidic conditions, the first step is the protonation of the ether oxygen, which creates a good leaving group (methanol). masterorganicchemistry.com The subsequent cleavage of the C-O bond is likely to proceed through an SN2 mechanism . A nucleophile (such as a halide ion from the acid) attacks the methylene (B1212753) carbon, displacing the protonated methanol. This pathway is favored because the formation of a primary carbocation is energetically unfavorable. libretexts.orgmasterorganicchemistry.com

Mechanism of MOM ether cleavage (SN2):

Protonation of the ether oxygen: Ar-CH₂-O-CH₃ + H⁺ ⇌ Ar-CH₂-O⁺(H)-CH₃

Nucleophilic attack: Nu⁻ + CH₂(Ar)-O⁺(H)-CH₃ → Nu-CH₂-Ar + HOCH₃

Cleavage of the Aryl Methyl Ether: The cleavage of aryl alkyl ethers, such as the methoxy group attached directly to the benzene ring, is generally more difficult. The bond between the sp²-hybridized aromatic carbon and the oxygen atom is stronger than a typical alkyl-oxygen bond. Cleavage of this bond to generate an aryl halide and an alcohol is not favored because nucleophilic attack on an aromatic ring carbon is difficult. libretexts.org Instead, cleavage occurs at the alkyl-oxygen bond. This reaction also proceeds via an SN2 mechanism where a nucleophile attacks the methyl group, and the phenoxide acts as the leaving group.

Mechanism of aryl methyl ether cleavage (SN2):

Protonation of the ether oxygen: Ar-O-CH₃ + H⁺ ⇌ Ar-O⁺(H)-CH₃

Nucleophilic attack on the methyl group: Nu⁻ + CH₃-O⁺(H)-Ar → Nu-CH₃ + HO-Ar

The presence of a benzylic group in the methoxymethyl ether could potentially stabilize a carbocation, suggesting the possibility of an SN1 mechanism . In an SN1 pathway, the protonated ether would dissociate to form a relatively stable benzylic carbocation and methanol. The carbocation would then react with a nucleophile. libretexts.orgvaia.com The reaction conditions, such as the strength of the acid and the nucleophilicity of the counter-ion, will influence which mechanism predominates. wikipedia.org For instance, ethers with tertiary, benzylic, or allylic groups tend to cleave via an SN1 or E1 mechanism because they can form stable carbocation intermediates. libretexts.orgvaia.com

Reaction Kinetics and Thermodynamic Considerations

The rates of ether cleavage reactions are highly dependent on the reaction conditions, including the nature of the acid catalyst, the solvent, and the temperature. For acid-catalyzed cleavage, the rate is often influenced by the acidity of the medium and the nucleophilicity of the conjugate base of the acid. wikipedia.org

Thermodynamic data for closely related compounds, such as dimethoxybenzene isomers, can provide insights into the stability and energetic properties of this compound. The standard molar enthalpy of formation in the gaseous phase for 1,2-dimethoxybenzene has been determined to be -(202.4 ± 3.4) kJ·mol⁻¹. researchgate.net Computational studies using Density Functional Theory (DFT) on dimethoxybenzene derivatives have also been conducted to evaluate their thermodynamic stability. researchgate.netnih.gov These studies indicate that such compounds possess significant thermodynamic stability. nih.gov

The table below presents the standard molar enthalpies of formation for various dimethoxybenzene and trimethoxybenzene isomers, which can be used for comparative purposes.

| Compound | Standard Molar Enthalpy of Formation (gaseous phase, 298.15 K) in kJ·mol⁻¹ |

|---|---|

| 1,2-Dimethoxybenzene | -(202.4 ± 3.4) |

| 1,3-Dimethoxybenzene | -(221.8 ± 2.4) |

| 1,4-Dimethoxybenzene | -(211.5 ± 3.0) |

| 1,2,3-Trimethoxybenzene | -(339.0 ± 2.2) |

| 1,3,5-Trimethoxybenzene | -(371.4 ± 3.0) |

Table 1: Standard molar enthalpies of formation for selected dimethoxy- and trimethoxybenzene isomers. researchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important parameter for assessing the chemical reactivity and thermodynamic stability of a molecule. DFT calculations on dimethoxybenzene derivatives have shown that these molecules have energy gaps that indicate good thermodynamic stability. nih.gov

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of 1-Methoxy-2-(methoxymethyl)benzene.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides distinct signals for each unique carbon environment within the molecule. Due to the asymmetry of the ortho-disubstituted benzene (B151609) ring, all six aromatic carbons are chemically non-equivalent and therefore exhibit separate resonances. The carbon atoms of the two methoxy (B1213986) groups are also distinct.

The chemical shifts are influenced by the electronic effects of the substituents. The oxygen atoms of the methoxy and methoxymethyl groups exert a strong deshielding effect on the directly attached carbons. The aromatic carbons C1 and C2, being directly bonded to the oxygen atoms, are expected to resonate at the lowest field among the aromatic signals. The remaining aromatic carbons (C3, C4, C5, C6) will appear at higher fields, with their precise chemical shifts determined by the combined inductive and resonance effects of the two ether functionalities. The aliphatic carbons of the methoxy and methoxymethyl groups will appear at the highest field in the spectrum.

A representative depiction of the expected ¹³C NMR chemical shifts is provided in the interactive data table below.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 | 157-160 |

| C2 | 128-132 |

| C3 | 110-112 |

| C4 | 120-122 |

| C5 | 124-126 |

| C6 | 129-131 |

| -OCH₃ (on ring) | 55-56 |

| -CH₂- | 70-72 |

| -OCH₃ (side chain) | 58-59 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific spectrometer frequency used for analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides complementary information to the ¹³C NMR data, detailing the proton environments and their coupling relationships. The aromatic region of the spectrum is complex due to the ortho-substitution pattern, which results in four distinct, coupled proton signals. These signals typically appear as multiplets in the range of 6.8 to 7.4 ppm.

The protons of the methoxy group on the benzene ring appear as a sharp singlet, typically around 3.8 ppm. The methylene (B1212753) protons of the methoxymethyl group also give rise to a singlet, usually found slightly downfield in the range of 4.4 to 4.6 ppm. The protons of the terminal methoxy group of the methoxymethyl substituent appear as another sharp singlet, generally around 3.3 to 3.5 ppm. The integration of these signals corresponds to the number of protons in each environment (aromatic protons: 4H total; ring methoxy protons: 3H; methylene protons: 2H; side-chain methoxy protons: 3H).

An interactive data table summarizing the expected ¹H NMR chemical shifts and multiplicities is presented below.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H3, H4, H5, H6) | 6.8 - 7.4 | Multiplet | 4H |

| -OCH₃ (on ring) | ~3.8 | Singlet | 3H |

| -CH₂- | 4.4 - 4.6 | Singlet | 2H |

| -OCH₃ (side chain) | 3.3 - 3.5 | Singlet | 3H |

Deuterium (B1214612) Labeling in NMR Assignments

While specific studies on deuterium labeling for the NMR assignment of this compound are not extensively documented in readily available literature, this technique is a standard and powerful method for unequivocally assigning NMR signals. For instance, selective deuteration of the methoxy group on the ring (-OCD₃) would result in the disappearance of the corresponding proton signal at ~3.8 ppm in the ¹H NMR spectrum and a significant change in the corresponding carbon signal in the ¹³C NMR spectrum.

Similarly, synthesizing a derivative with deuterium atoms on the methylene bridge (-CD₂-) of the methoxymethyl group would lead to the absence of the singlet at 4.4-4.6 ppm in the ¹H NMR spectrum. This selective labeling helps to confirm the assignment of proton and carbon signals, especially in complex molecules where signal overlap might occur. Studies on related compounds, such as 4-methoxy-1-(methoxymethyl-d2-)benzene, have demonstrated the utility of deuterium labeling in pinpointing the site of hydride elimination in mass spectrometry, a principle that is directly applicable to confirming NMR assignments. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and interaction with the GC column. Subsequently, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound (molecular weight: 152.19 g/mol ) would be expected to show a molecular ion peak (M⁺˙) at m/z 152. nih.gov Common fragmentation pathways would involve the loss of a methoxy radical (·OCH₃) to give a fragment at m/z 121, or the loss of a formaldehyde (B43269) molecule (CH₂O) from the methoxymethyl group. The base peak in the spectrum is often the tropylium-like ion resulting from the rearrangement and fragmentation of the benzyl-type cation.

A table of expected major fragments in the GC-MS analysis is provided below.

| m/z | Proposed Fragment |

| 152 | [M]⁺˙ (Molecular Ion) |

| 121 | [M - OCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Fast Atom Bombardment (FAB) Ionization Studies

Fast Atom Bombardment (FAB) is a soft ionization technique particularly useful for analyzing polar and thermally labile compounds. nih.govwikipedia.org In FAB-MS, the sample is mixed with a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (such as argon or xenon). wikipedia.org This process typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

For this compound, positive ion FAB-MS would be expected to show a prominent pseudomolecular ion at m/z 153, corresponding to [M+H]⁺. Interestingly, studies on structurally similar compounds, such as 4-substituted-1-(methoxymethyl)benzene derivatives, have shown the formation of an [M-H]⁺ ion under positive FAB conditions. nih.gov This hydride abstraction has been found to occur specifically at the methylene group of the methoxymethyl moiety. nih.gov Therefore, it is plausible that the FAB mass spectrum of this compound could also exhibit a peak at m/z 151. The relative intensity of the [M+H]⁺ and [M-H]⁺ peaks can be influenced by the nature of the substituents on the benzene ring. nih.gov

A summary of the expected ions in FAB-MS is presented in the following table.

| m/z | Ion Type | Ionization Mode |

| 153 | [M+H]⁺ | Positive |

| 151 | [M-H]⁺ | Positive |

| 151 | [M-H]⁻ | Negative |

Mechanism of [M-H]⁺ Formation under FAB Conditions

The formation of the [M-H]⁺ ion from compounds structurally related to this compound under positive ion FAB conditions is a reaction specific to this ionization method, as it is not significantly observed under gas-phase ionization techniques like Electron Ionization (EI) or Chemical Ionization (CI). Studies on the analogous compound, 4-methoxy-1-(methoxymethyl)benzene, have provided critical insights into this mechanism.

Research utilizing deuterium labeling has been pivotal in pinpointing the origin of the eliminated hydride. Specifically, when the methylene group of the methoxymethyl moiety was deuterated (as in 4-methoxy-1-(methoxymethyl-d2)-benzene), the resulting FAB mass spectrum showed an [M-D]⁺ ion instead of an [M-H]⁺ ion. This unambiguously demonstrates that the hydride loss occurs from the methylene bridge of the methoxymethyl group. This process is distinct from fragmentation patterns observed in other ionization methods, highlighting a unique reaction pathway facilitated by the FAB matrix and ionization conditions.

Substituent Effects on Ion Formation

The electronic nature of substituents on the benzene ring plays a crucial role in the propensity for [M-H]⁺ ion formation. A comparative analysis of 4-substituted-1-(methoxymethyl)benzene derivatives reveals a clear trend related to the electron-donating or electron-withdrawing character of the substituent at the para-position.

The relative intensity of the [M-H]⁺ peak to the [M+H]⁺ peak was observed to follow the order: 4-methoxy > 4-hydrogen (unsubstituted) > 4-nitro. This trend strongly suggests that electron-donating groups, such as the methoxy group, enhance the formation of the [M-H]⁺ ion. The increased electron density on the benzene ring, facilitated by the electron-donating substituent, likely stabilizes the resulting cationic species, thereby favoring the hydride elimination pathway. Conversely, electron-withdrawing groups like the nitro group destabilize the cation and suppress the formation of the [M-H]⁺ ion.

| Substituent at para-position | Relative [M-H]⁺ Intensity | Electronic Effect |

| Methoxy | High | Electron-donating |

| Hydrogen | Medium | Neutral |

| Nitro | Low | Electron-withdrawing |

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that subjects molecules to a high-energy electron beam, typically at 70 eV. This process often leads to extensive fragmentation, providing a detailed fingerprint of the molecule that is valuable for structural identification.

In the context of methoxymethylbenzene derivatives, EI mass spectrometry yields a distinct fragmentation pattern. For the analogous 4-methoxy-1-(methoxymethyl)benzene, the molecular ion (M⁺•) is observed, confirming the molecular weight of the compound. A significant fragment ion is typically seen at m/z 121. Deuterium labeling studies have shown that this fragment retains the methylene group of the methoxymethyl moiety. This indicates that a common fragmentation pathway involves the loss of a methoxy radical (•OCH₃) from the molecular ion.

The high energy of the EI process generally does not favor the formation of the [M-H]⁺ ion that is characteristic of FAB ionization. Instead, the energy is dissipated through various fragmentation channels, leading to a complex mass spectrum that is highly reproducible and useful for library matching.

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization (CI) is a softer ionization technique compared to EI. It involves the ionization of a reagent gas, which then transfers a proton to the analyte molecule, typically resulting in a prominent [M+H]⁺ ion (protonated molecule). This method is particularly useful for determining the molecular weight of a compound as it minimizes fragmentation.

Similar to EI, and in stark contrast to FAB, the formation of the [M-H]⁺ ion is not a significant process under positive chemical ionization conditions for methoxymethylbenzene derivatives. The primary ion observed is the [M+H]⁺ ion, which provides clear molecular weight information. The reduced fragmentation in CI compared to EI makes it a complementary technique, offering a balance between molecular ion preservation and some structurally informative fragmentation.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methoxy and methoxymethyl groups would appear in the 3000-2800 cm⁻¹ range.

C-O Stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkages are anticipated in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

Aromatic C=C Stretching: Bands associated with the stretching of the benzene ring carbon-carbon double bonds would be present in the 1600-1450 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (1,2-disubstituted) would give rise to characteristic out-of-plane C-H bending vibrations in the 770-735 cm⁻¹ region.

A hypothetical data table of expected major FTIR peaks is presented below:

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H Stretch |

| 3000 - 2800 | Aliphatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1275 - 1200 | Asymmetric C-O Stretch |

| 1075 - 1020 | Symmetric C-O Stretch |

| 770 - 735 | 1,2-Disubstituted Benzene C-H Out-of-Plane Bend |

Raman Spectroscopy

As with FTIR, specific experimental Raman spectroscopy data for this compound is scarce. Raman spectroscopy, being complementary to FTIR, provides information on the polarizability of molecular bonds.

Key expected features in the Raman spectrum of this compound would include:

Aromatic Ring Vibrations: The benzene ring breathing modes, which are often strong and sharp in Raman spectra, would be prominent.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible, though typically weaker than in the infrared spectrum.

C-O Stretching: The ether linkages would also give rise to bands in the Raman spectrum.

Substituent-Sensitive Modes: Vibrations involving the methoxy and methoxymethyl substituents would provide further structural information.

The combination of FTIR and Raman spectroscopy would offer a comprehensive vibrational analysis of the molecule.

Assignment of Vibrational Modes and Group Frequencies

The vibrational spectrum of this compound, while not extensively documented in dedicated studies, can be reliably interpreted by analogy with related molecules such as 1-methoxy-2-methylbenzene and by considering the characteristic frequencies of its constituent functional groups. researchgate.net The vibrational modes can be categorized into contributions from the benzene ring, the methoxy group, and the methoxymethyl substituent.

The benzene ring vibrations, based on Wilson's notation for benzene derivatives, give rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. researchgate.net The C-C stretching vibrations within the benzene ring typically appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are also characteristic and fall in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

The methoxy group (-OCH₃) exhibits distinct vibrational modes. The C-H stretching vibrations of the methyl group are anticipated between 3000 and 2800 cm⁻¹. researchgate.net Specifically, asymmetric and symmetric stretching modes can be assigned. The C-O stretching vibration of the methoxy group attached to the aromatic ring is a key feature, typically observed in the 1275-1200 cm⁻¹ region for aryl ethers.

The methoxymethyl group (-CH₂OCH₃) introduces additional vibrational signatures. The CH₂ group will have its own symmetric and asymmetric stretching modes, typically in the 2925-2850 cm⁻¹ range. The C-O-C ether linkage within this substituent will exhibit characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is generally strong and appears in the 1150-1085 cm⁻¹ region, while the symmetric stretch is often weaker and may be more difficult to identify.

A tentative assignment of the major group frequencies for this compound is presented in the table below, based on established ranges for similar compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2800 | Methoxy and Methoxymethyl Groups |

| C=C Stretch | 1600 - 1450 | Benzene Ring |

| C-O Stretch (Aryl) | 1275 - 1200 | Methoxy Group |

| C-O-C Asymmetric Stretch | 1150 - 1085 | Methoxymethyl Group |

| In-plane C-H Bend | 1300 - 1000 | Benzene Ring |

| Out-of-plane C-H Bend | 900 - 675 | Benzene Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene chromophore.

Electronic Transitions and Spectral Interpretation

The electronic spectrum of benzene and its derivatives is characterized by π → π* transitions. In benzene, three absorption bands are observed at approximately 184 nm, 204 nm, and 256 nm. The bands at 184 nm and 204 nm are intense (E2 bands), while the band at 256 nm is of much lower intensity (B-band) and often exhibits fine vibrational structure.

The presence of the methoxy and methoxymethyl substituents on the benzene ring in this compound will influence the position and intensity of these absorption bands. The methoxy group, being an auxochrome, is an electron-donating group due to the presence of non-bonding electrons on the oxygen atom. This results in a bathochromic shift (red shift) of the primary absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). This is due to the delocalization of the non-bonding electrons into the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for the π → π* transition.

The methoxymethyl group is generally considered to have a smaller electronic effect on the benzene ring chromophore compared to the directly attached methoxy group. Its influence is primarily inductive.

Therefore, the UV-Vis spectrum of this compound is predicted to show a primary absorption band (E2 band) shifted to a wavelength longer than 204 nm and a weaker B-band shifted to a wavelength longer than 256 nm, likely with some loss of the fine structure observed in benzene. The presence of the ether oxygen in the methoxymethyl group could also lead to the possibility of n → π* transitions, though these are typically much weaker than the π → π* transitions and may be obscured by them.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and purification of this compound.

High Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for this compound would typically involve reversed-phase chromatography, which is well-suited for the separation of moderately polar to nonpolar organic compounds. nacalai.com

A suitable starting point for method development would be a C18 stationary phase, which provides excellent hydrophobic retention. nacalai.com The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.com Acetonitrile is often preferred due to its lower viscosity and UV transparency at shorter wavelengths. phenomenex.com

The separation can be performed under isocratic conditions (constant mobile phase composition) or gradient elution (varying mobile phase composition) to achieve optimal resolution from any impurities. For a compound like this compound, a gradient starting with a higher percentage of water and increasing the proportion of the organic modifier would likely provide a good separation of the target compound from both more polar and less polar impurities.

Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined from its UV-Vis spectrum. Based on the expected electronic transitions, a wavelength in the range of 210-230 nm or around 270 nm would likely be appropriate.

The following table outlines a potential starting point for an HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This method would need to be optimized by adjusting the gradient profile, flow rate, and mobile phase composition to achieve the desired separation efficiency and analysis time. For preparative separations aimed at purification, the method would be scaled up to a larger diameter column with a higher flow rate.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. They provide a framework for understanding and predicting the behavior of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules. It has been successfully applied to a wide range of chemical systems to predict molecular geometries, reaction energies, and other properties.

The formation of the [M-H]⁺ ion (a molecule that has lost a hydride ion) is a common process in mass spectrometry. DFT calculations have been used to study this phenomenon in the related isomer, 4-methoxy-1-(methoxymethyl)benzene. smolecule.com These studies revealed that hydride elimination occurs from the methylene (B1212753) group of the methoxymethyl moiety. smolecule.com The resulting [M-H]⁺ ion is stabilized by the delocalization of the positive charge. smolecule.com It is reasonable to infer that 1-methoxy-2-(methoxymethyl)benzene would undergo a similar fragmentation pattern, with the positive charge being stabilized by the aromatic ring and the oxygen atoms.

Density Functional Theory (DFT) Applications

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a more detailed picture of bonding in molecules compared to simpler models. It describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.orglibretexts.org In benzene (B151609), the p-orbitals of the six carbon atoms overlap to form six pi molecular orbitals: three bonding and three antibonding. libretexts.orglibretexts.org This delocalized system is responsible for benzene's characteristic aromatic stability. libretexts.orglibretexts.org

For substituted benzenes like this compound, the substituents perturb the molecular orbitals of the parent benzene ring. The methoxy (B1213986) and methoxymethyl groups, both being electron-donating, will raise the energy of the highest occupied molecular orbital (HOMO) and alter the electron density distribution in the ring. This increased electron density makes the ring more susceptible to attack by electrophiles. While a specific MO diagram for this compound is not available, the general principles of MO theory for substituted benzenes suggest a complex interplay of inductive and resonance effects that determine the final orbital energies and shapes. acs.org

Analysis of Electronic and Steric Effects of Substituents

The reactivity and properties of a substituted benzene are largely governed by the electronic and steric effects of its substituents. In this compound, both the methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups are ortho, para-directing activators in electrophilic aromatic substitution reactions. masterorganicchemistry.com This means they increase the reaction rate compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves.

The activating nature of these groups stems from the lone pairs of electrons on the oxygen atoms, which can be donated to the benzene ring through resonance, thereby increasing its nucleophilicity. When two activating groups are present on a benzene ring, the stronger activator typically controls the position of substitution. chemistrysteps.com In this case, the methoxy group is a stronger activator than the methoxymethyl group.

Steric hindrance also plays a crucial role, especially due to the ortho-positioning of the two bulky substituents. This steric crowding can influence which of the available activated positions is most likely to react. Computational studies on related systems have shown that steric effects can significantly impact the stability of different conformations and transition states.

Conformational Analysis and Stability Predictions

The flexible methoxymethyl group in this compound allows for multiple possible conformations due to rotation around the C-C and C-O single bonds. The relative stability of these conformers is determined by a balance of steric and electronic interactions.

While specific conformational analysis of this compound is not extensively documented, studies on related ortho-disubstituted benzenes and macrocycles containing similar fragments provide valuable insights. researchgate.netmdpi.com Computational methods are frequently employed to predict the most stable conformations by calculating the potential energy surface as a function of bond rotation. mdpi.com For this compound, it is expected that conformations minimizing the steric repulsion between the two ortho substituents would be energetically favored. The attractive interactions between the lone pairs of the oxygen atoms and the aromatic ring, known as lp-π interactions, could also play a role in stabilizing certain conformations.

Synthesis and Characterization of Derivatives

Synthesis of Substituted 1-Methoxy-2-(methoxymethyl)benzene Analogs

The aromatic ring of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of various substituents. The directing effects of the methoxy (B1213986) and methoxymethyl groups play a crucial role in determining the position of substitution.

Halogenated derivatives of this compound are valuable intermediates in organic synthesis. Bromination of this compound has been achieved using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding 4-bromo-1-methoxy-2-(methoxymethyl)benzene. This reaction proceeds under mild conditions and provides the desired product in good yield. The regioselectivity of the reaction is governed by the strong activating and ortho-, para-directing effect of the methoxy group.

Table 1: Synthesis of Halogenated this compound

| Starting Material | Reagent | Solvent | Product |

| This compound | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | 4-Bromo-1-methoxy-2-(methoxymethyl)benzene |

Nitration of this compound introduces a nitro group onto the aromatic ring, a key functional group for further transformations. The reaction with nitric acid in the presence of a dehydrating agent like sulfuric acid typically leads to a mixture of isomers. However, specific reaction conditions can favor the formation of certain products. For instance, the nitration of a related compound, 2,3-dihydro-1H-cyclopenta[b]quinoline, which contains a similar methoxy-activated aromatic ring, has been studied, providing insights into the directing effects. The primary products are often the 4-nitro and 6-nitro derivatives, with the distribution depending on the precise reagents and reaction temperature.

Table 2: Potential Nitro-Substituted Derivatives of this compound

| Position of Nitration | Product Name |

| 4-position | 1-Methoxy-2-(methoxymethyl)-4-nitrobenzene |

| 6-position | 1-Methoxy-2-(methoxymethyl)-6-nitrobenzene |

Formation of Benzannulated Systems

The structural framework of this compound is a useful building block for the construction of more complex, fused-ring systems, such as benzo[b]fluorenes. These larger aromatic structures are of interest for their potential applications in materials science and medicinal chemistry.

One notable application involves the reaction of this compound derivatives in the synthesis of naphthyl-substituted benzo[b]fluorenes. These complex structures are formed through a cascade cyclization process. The synthesis typically involves the reaction of an organolithium derivative of a bromo-substituted this compound with a naphthyl ketone. The resulting intermediate then undergoes a series of intramolecular reactions to form the final polycyclic aromatic system.

Cascade cyclization reactions are powerful tools for the efficient construction of complex molecules from simpler starting materials in a single synthetic operation. In the context of this compound, these reactions can be initiated by the formation of an aryne intermediate from a halogenated precursor. The aryne then undergoes a [2+2] cycloaddition with a tethered alkene, followed by a series of rearrangements and further cyclizations to generate the benzannulated product. This strategy allows for the rapid assembly of intricate molecular architectures.

Preparation of Deuterated Analogs for Mechanistic Probing

Isotopically labeled compounds, particularly those containing deuterium (B1214612), are invaluable tools for elucidating reaction mechanisms. By selectively replacing hydrogen atoms with deuterium, chemists can track the fate of specific atoms throughout a reaction sequence and gain insights into bond-breaking and bond-forming steps.

The preparation of deuterated analogs of this compound can be achieved through various methods. For instance, the methoxymethyl group can be deuterated by using deuterated reagents during its introduction. These labeled compounds have been instrumental in studying the mechanisms of enzymatic and chemical transformations, including those involving cytochrome P450 enzymes. By analyzing the distribution of deuterium in the products, researchers can infer the nature of the intermediates and transition states involved in the reaction.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Construction

The strategic placement of the methoxy (B1213986) and methoxymethyl groups on the benzene (B151609) ring makes 1-Methoxy-2-(methoxymethyl)benzene a valuable starting material for the synthesis of more intricate molecules. smolecule.com

Synthesis of Crown Ethers and Macrocyclic Compounds

This compound serves as a crucial precursor in the synthesis of crown ethers, which are macrocyclic polyethers known for their ability to selectively bind cations. smolecule.comjetir.org The synthesis often involves the deprotection of the methoxymethyl group to a hydroxymethyl group, which can then undergo cyclization reactions with appropriate oligoethylene glycol derivatives. This process leads to the formation of benzocrown ethers, where the benzene ring is incorporated into the macrocyclic framework. nih.gov These crown ethers are instrumental in the development of materials for ion-selective applications. smolecule.com

A common synthetic strategy involves the reaction of the corresponding catechol derivative with an oligoethylene glycol ditosylate or dihalide. nih.gov The presence of the methoxy group on the benzene ring can influence the electronic properties and, consequently, the binding affinity and selectivity of the resulting crown ether.

Precursor for Binaphthyl Derivatives

The structural framework of this compound is also utilized in the synthesis of binaphthyl derivatives. These compounds, characterized by two naphthalene (B1677914) units linked by a single bond, are of significant interest in asymmetric catalysis and materials science due to their chiral nature.

For instance, research has shown the synthesis of 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene, which can be considered a 2,2'-disubstituted 1,1'-binaphthyl derivative. nih.gov This synthesis involves the treatment of a corresponding benzannulated enediyne with a strong base to induce a cascade cyclization reaction. nih.gov The methoxymethyl group in the precursor plays a critical role in the formation of the final complex structure.

Intermediate in Pharmaceuticals and Agrochemical Research

The versatility of this compound extends to its use as an intermediate in the synthesis of more complex structures for potential application in pharmaceutical and agrochemical research. smolecule.com Its functional groups allow for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. This makes it a valuable component in the exploratory synthesis of novel compounds with potential biological activity.

Synthesis of Biologically Relevant Scaffolds

While not exhibiting direct biological activity itself, this compound is a precursor for synthesizing scaffolds that are relevant in medicinal chemistry. The formation of a hydride-eliminated molecule, [M-H]+, from 4-substituted-1-(methoxymethyl)benzene derivatives has been studied under positive fast atom bombardment (FAB) ionization conditions. nih.gov This research indicates that the methoxymethyl group is the site of hydride elimination, a process influenced by the electronic nature of other substituents on the benzene ring. nih.gov Understanding such fragmentation patterns is crucial in the mass spectrometric analysis of complex molecules built upon this scaffold.

Role in Polymer Chemistry and Functional Materials Research

In the realm of polymer chemistry, this compound and its derivatives contribute to the development of functional materials. smolecule.com The aromatic core and the reactive functional groups can be incorporated into polymer backbones or as pendant groups to impart specific properties to the resulting material. For example, the incorporation of such aromatic ethers can influence the thermal stability, solubility, and optical properties of polymers.

Utilization in Chromatographic Method Development for Compound Separation

The principles of separating compounds similar in structure to this compound are relevant to the development of chromatographic methods. For instance, a reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the analysis of benzene, toluene, and xylene (BTX). researchgate.net This method utilizes a mobile phase of water and methanol (B129727) to separate these aromatic compounds. researchgate.net While this study does not directly involve this compound, the chromatographic principles are applicable to its separation and purification.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The exploration of innovative and environmentally friendly methods for synthesizing 1-Methoxy-2-(methoxymethyl)benzene and its derivatives is a critical area for future research. Current synthetic strategies, while effective, often rely on harsh reagents and multi-step processes. rsc.org The development of greener alternatives is paramount.

Key areas of focus will likely include:

Catalytic Approaches: The use of transition-metal catalysis, particularly with earth-abundant metals like manganese, presents a promising avenue for more sustainable syntheses. rsc.orghilarispublisher.com Research into novel catalyst systems could lead to milder reaction conditions, higher yields, and reduced waste generation. For instance, protocols that utilize methanol (B129727) as both a reagent and a solvent are being explored. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a simple and efficient alternative to traditional chemical oxidation or reduction. acs.orgacs.org Further investigation into electrochemical reactions could provide a scalable and environmentally benign route to this compound and related compounds. acs.orgacs.org

Flow Chemistry: Continuous flow reactors can offer significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Adapting existing syntheses or developing new ones for flow chemistry could lead to more efficient and scalable production.

Deeper Mechanistic Elucidation of Complex Reactions

A thorough understanding of the mechanisms governing reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. While the general principles of reactions like directed ortho-metalation are understood, a more detailed picture is needed. organic-chemistry.orgwikipedia.org

Future mechanistic studies could involve:

Kinetic Analysis: Detailed kinetic studies of key reactions can provide valuable insights into reaction rates, orders, and the influence of various parameters. This information is essential for process optimization and scale-up.

Spectroscopic and Computational Tools: The use of advanced spectroscopic techniques, such as in-situ infrared spectroscopy, can allow for the direct observation of reactive intermediates. rsc.org Combining these experimental observations with computational modeling can provide a comprehensive understanding of the reaction pathway. rsc.orgnih.gov

Isotope Labeling Studies: Experiments using isotopically labeled starting materials, such as deuterium-labeled this compound, can help to pinpoint the exact sites of bond cleavage and formation during a reaction. nih.gov

Exploration of Stereoselective Syntheses Involving Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral derivatives of this compound is a significant area for future exploration. The ability to control the three-dimensional arrangement of atoms is critical in medicinal chemistry and materials science.

Promising research directions include:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in reactions is a powerful strategy. Research into new chiral ligands and metal complexes could enable the synthesis of highly enantioenriched products.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the this compound core can direct the stereochemical outcome of a subsequent reaction. The development of new and easily removable chiral auxiliaries is an ongoing area of research.

Biocatalysis: The use of enzymes as catalysts offers the potential for high stereoselectivity under mild reaction conditions. Exploring the use of enzymes for the synthesis of chiral derivatives of this compound could lead to more sustainable and efficient processes.

Recent studies have demonstrated the successful stereoselective synthesis of various benzeneacetate derivatives, achieving high E:Z ratios. nih.govnih.gov These findings underscore the potential for developing highly selective synthetic methodologies for derivatives of this compound.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is becoming an increasingly powerful tool for predicting the reactivity and properties of molecules. Advanced computational modeling can accelerate the discovery and development of new reactions and materials.

Future computational work on this compound could focus on:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. mdpi.com This can help to rationalize experimental observations and guide the design of new experiments.

Reaction Pathway Modeling: Computational modeling can be used to map out the entire energy profile of a reaction, including transition states and intermediates. This can provide a detailed understanding of the reaction mechanism and identify potential bottlenecks. researchgate.net

Machine Learning: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions. nih.govrsc.org This data-driven approach has the potential to significantly accelerate the discovery of new synthetic routes. nih.gov

Design of New Functional Materials Through Derivative Synthesis

The unique electronic and structural properties of this compound make it an attractive building block for the synthesis of new functional materials.

Future research in this area could explore:

Polymers: The incorporation of this compound derivatives as monomers could lead to the development of polymers with novel thermal, optical, or electronic properties. nih.govrsc.orgresearchgate.net

Ligands for Catalysis: Derivatives of this compound could be designed to act as ligands for transition metal catalysts. The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst.

Biologically Active Molecules: The this compound scaffold is present in a number of biologically active compounds. The synthesis and biological evaluation of new derivatives could lead to the discovery of new therapeutic agents. nih.govresearchgate.netresearchgate.netmdpi.com

常见问题

Basic: What are the common synthetic routes for 1-Methoxy-2-(methoxymethyl)benzene, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is typically synthesized via catalytic coupling reactions. A prominent method involves the use of a Grignard reagent (e.g., methoxymethyl magnesium bromide) reacting with 1-bromo-2-methoxybenzene in the presence of a palladium catalyst . Optimization strategies include:

- Catalyst selection : Nickel or palladium catalysts (e.g., Ni(COD)₂) improve selectivity and yield in hydrogenation or coupling steps .

- Solvent systems : Polar aprotic solvents like THF or DCM enhance reaction efficiency, as seen in column chromatography purification workflows .

- Temperature control : Reactions performed at 50–60°C under hydrogen gas (1 atm) achieve >99% conversion with minimal byproducts .

For advanced yield optimization, continuous flow reactors and in situ monitoring (e.g., GC-MS) are recommended to track intermediate formation .

Advanced: How can computational methods aid in predicting the reactivity and stability of this compound in complex reaction systems?

Answer:

Density Functional Theory (DFT) simulations can model steric and electronic effects of the methoxymethyl group on reaction pathways. Key applications include:

- Transition-state analysis : Predicting regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) by calculating activation energies .

- Solvent interactions : Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics, particularly in hydrogen-bonding solvents like methanol .

- Stability studies : Computational thermochemistry evaluates degradation pathways under oxidative or thermal stress, aligning with experimental TGA/DSC data .

Refer to crystallographic data (e.g., bond distances and angles in ) to validate computational models.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Answer:

Key Techniques and Markers :

For purity assessment, combine HPLC (C18 column, MeOH:H₂O eluent) with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced: What strategies can resolve contradictions in reported reaction outcomes involving this compound, such as varying catalytic efficiencies?

Answer:

Discrepancies in catalytic performance (e.g., 63% yield in vs. >99% in ) arise from:

- Catalyst loading : Lower loadings (2.5 mol%) with HN(iPr)₂ as a base enhance turnover frequency .

- Substrate purity : Trace moisture or oxygen degrades palladium catalysts; rigorous solvent drying (e.g., molecular sieves) is critical .

- Kinetic vs. thermodynamic control : Isomerization pathways (e.g., E/Z selectivity in hydrogenation) depend on H₂ pressure and temperature .

Use operando spectroscopy (e.g., IR or Raman) to monitor active catalytic species and adjust conditions dynamically .

Basic: What are the primary applications of this compound in organic synthesis and material science?

Answer:

- Organic Synthesis :

- Material Science :

- Ligand design : Methoxymethyl groups stabilize metal-organic frameworks (MOFs) for gas storage applications .

- Polymer precursors : Functionalized derivatives serve as monomers for conductive polymers .

Advanced: How do steric and electronic effects influence the regioselectivity of electrophilic substitution reactions in this compound?

Answer:

The methoxymethyl group exerts dual effects:

- Electronic : The electron-donating methoxy group activates the aromatic ring toward electrophiles at the para position relative to itself.

- Steric : The bulky methoxymethyl group directs substitution to the less hindered meta position, overriding electronic preferences in crowded systems .

Experimental validation via nitration (HNO₃/H₂SO₄) shows a 4:1 meta:para product ratio, confirmed by NOE NMR correlations . Computational studies (DFT) correlate well with these findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。